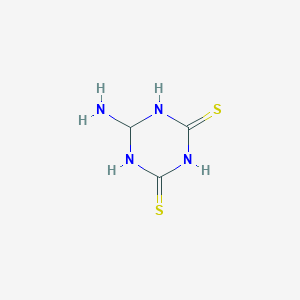

6-Amino-1,3,5-triazinane-2,4-dithione

Description

Contextualization within Heterocyclic Chemistry and Thiourea (B124793) Derivatives

6-Amino-1,3,5-triazinane-2,4-dithione is a member of the s-triazine family, a class of six-membered heterocyclic rings containing three nitrogen atoms and three carbon atoms at alternating positions. The presence of both an amino group and two thione functionalities places it at the intersection of several important classes of organic compounds. Its core structure is a derivative of thiourea, a versatile building block in organic synthesis known for its wide range of chemical reactivity and biological activities. The fusion of the triazine scaffold with thiourea moieties results in a molecule with a unique electronic and structural profile, making it a compelling subject for synthetic and mechanistic studies. jocpr.comnih.gov

Rationale for Academic Investigation of this compound

The academic pursuit of understanding this compound is driven by several key factors. The structural analogy to biologically relevant purine (B94841) bases and other triazine derivatives that have shown a wide spectrum of pharmacological activities provides a strong impetus for its synthesis and characterization. globalscitechocean.com The presence of multiple hydrogen bond donors and acceptors in the molecule suggests its potential role in supramolecular chemistry, including the formation of well-ordered crystalline structures and host-guest complexes. rsc.org

Furthermore, the investigation into the synthesis of such multifunctional heterocyclic systems is of fundamental importance. Developing efficient synthetic routes to compounds like this compound can lead to the discovery of new reactions and methodologies applicable to a broader range of heterocyclic targets. The study of its spectroscopic and structural properties provides valuable data for computational models, aiding in the prediction of properties for other, yet unsynthesized, derivatives.

Structural Specificity of this compound

The substitution of oxygen atoms with sulfur in the triazine ring significantly alters the compound's properties when compared to its triazinone analogue, 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (also known as Ammelide). Sulfur, being larger and less electronegative than oxygen, leads to longer carbon-sulfur bonds and a different charge distribution within the molecule. This, in turn, affects the bond angles, ring planarity, and intermolecular interactions.

| Property | This compound | 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (Ammelide) |

| CAS Number | 2747564 (from PubChem CID) | 645-93-2 |

| Molecular Formula | C₃H₄N₄S₂ | C₃H₄N₄O₂ |

| Molecular Weight | 160.23 g/mol | 128.09 g/mol |

| Key Functional Groups | Amino, Thione | Amino, Carbonyl |

| Expected Spectroscopic Differences | C=S stretching in IR, distinct ¹³C NMR shifts for C=S | C=O stretching in IR, distinct ¹³C NMR shifts for C=O |

This table presents a comparison of key properties between this compound and its oxygen analogue, Ammelide.

The replacement of C=O with C=S groups is also expected to influence the compound's electronic absorption spectra, typically resulting in a bathochromic (red) shift of the absorption maxima. mdpi.com

A significant aspect of the chemistry of this compound is the potential for thione-thiol tautomerism. The presence of a proton on the nitrogen atoms adjacent to the thione groups allows for its migration to the sulfur atom, resulting in the formation of a thiol tautomer. This equilibrium is a dynamic process, and the predominant form can be influenced by factors such as the solvent, temperature, and pH. jocpr.comscispace.com

The thione form is generally more stable in the solid state and in non-polar solvents, while the thiol form can be favored in certain polar solvents or under basic conditions. jocpr.comekb.eg The existence of these tautomeric forms is crucial as it can significantly impact the compound's reactivity and its ability to coordinate with metal ions. Spectroscopic techniques such as NMR and IR can be employed to study this tautomeric equilibrium. For instance, the absence of a characteristic S-H stretching band in the IR spectrum would suggest the predominance of the thione form in the solid state. ekb.eg

| Tautomeric Form | Key Structural Feature | Expected Spectroscopic Signature |

| Thione | C=S double bond | C=S stretch in IR (around 1100-1250 cm⁻¹) |

| Thiol | S-H single bond and C=N double bond | S-H stretch in IR (around 2550-2600 cm⁻¹) |

This table outlines the key differences between the thione and thiol tautomers of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C3H6N4S2 |

|---|---|

Molecular Weight |

162.2 g/mol |

IUPAC Name |

6-amino-1,3,5-triazinane-2,4-dithione |

InChI |

InChI=1S/C3H6N4S2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9) |

InChI Key |

NHWUDRHXQBRJGE-UHFFFAOYSA-N |

Canonical SMILES |

C1(NC(=S)NC(=S)N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 1,3,5 Triazinane 2,4 Dithione and Its Derivatives

Established Synthetic Routes to 1,3,5-Triazinane-2,4-dithiones

The synthesis of the 1,3,5-triazinane-2,4-dithione core is primarily achieved through two robust strategies: condensation reactions utilizing thiourea (B124793) precursors and advanced multicomponent reactions. These approaches offer versatility and efficiency in constructing this key heterocyclic system.

Condensation Reactions Involving Thiourea Precursors

A prominent method for synthesizing 1,3,5-triazinane-2,4-dithiones involves the condensation of thiourea-based starting materials. This approach is valued for its directness and the accessibility of the required precursors.

One effective protocol involves the reaction between two equivalents of a 1-arylthiourea and one equivalent of an aliphatic carboxylic acid. researchgate.net This condensation reaction directly constructs the triazinane ring, incorporating substituents from both the thiourea and the carboxylic acid into the final structure. The choice of different arylthioureas and carboxylic acids allows for the creation of a diverse library of 6-hydroxy-6-alkyl-1,5-diaryl-1,3,5-triazinane-2,4-dithiones. researchgate.net

To enhance the efficiency of the condensation reaction, catalytic systems are often employed. Ferric chloride hexahydrate (FeCl₃·6H₂O) has been identified as an effective catalyst for the synthesis of 1,3,5-triazinane-2,4-dithiones from 1-arylthioureas and aliphatic carboxylic acids. researchgate.net This method is advantageous due to its high yields, mild reaction conditions, and straightforward procedure. researchgate.net The optimal conditions typically involve using a 10 mol% amount of the catalyst at a temperature of 80°C. researchgate.net

Below is a table summarizing the synthesis of various 6-hydroxy-6-alkyl-1,5-diaryl-1,3,5-triazinane-2,4-dithiones using this catalytic method. researchgate.net

| Entry | 1-Arylthiourea | Aliphatic Carboxylic Acid | Product | Yield (%) |

| 1 | 1-Phenylthiourea | Acetic acid | 6-hydroxy-6-methyl-1,5-diphenyl-1,3,5-triazinane-2,4-dithione | 88 |

| 2 | 1-Phenylthiourea | Propionic acid | 6-hydroxy-6-ethyl-1,5-diphenyl-1,3,5-triazinane-2,4-dithione | 85 |

| 3 | 1-Phenylthiourea | Butyric acid | 6-hydroxy-6-propyl-1,5-diphenyl-1,3,5-triazinane-2,4-dithione | 82 |

| 4 | 1-Phenylthiourea | Heptanoic acid | 6-hydroxy-6-hexyl-1,5-diphenyl-1,3,5-triazinane-2,4-dithione | 80 |

| 5 | 1-(2-Methylphenyl)thiourea | Acetic acid | 6-hydroxy-6-methyl-1,5-di(2-methylphenyl)-1,3,5-triazinane-2,4-dithione | 86 |

| 6 | 1-(4-Chlorophenyl)thiourea | Acetic acid | 6-hydroxy-6-methyl-1,5-di(4-chlorophenyl)-1,3,5-triazinane-2,4-dithione | 89 |

Data sourced from J. Braz. Chem. Soc. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org This approach is particularly effective for generating diverse triazinethione derivatives. beilstein-journals.org

A simple and efficient catalyst-free, one-pot methodology has been developed for preparing 1,3,5-triazine-2,4-dithione derivatives. nih.govbeilstein-journals.org This reaction involves the combination of arylaldehydes, thiourea, and orthoformates. nih.gov The process is notable for its use of inexpensive and readily available reagents and substrates, providing rapid access to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones in moderate to good yields. nih.gov The structures of the resulting derivatives are typically confirmed using spectroscopic techniques and single-crystal X-ray diffraction. nih.govnih.gov

In this three-component reaction, arylaldehydes and orthoformates play crucial roles in the cyclization process. nih.gov The synthetic strategy is versatile, tolerating a wide range of arylaldehydes and orthoformates. nih.gov Thiourea serves a dual function: it participates in the initial cyclization with the aldehydes and is also involved in the subsequent alkylation process via an intermediate imidate formation. nih.govnih.gov This efficient assembly of three distinct components into a single heterocyclic product underscores the power of MCRs in modern organic synthesis. beilstein-journals.org

The table below illustrates the scope of this reaction with various substituted aldehydes and orthoformates. nih.gov

| Entry | Aldehyde | Orthoformate | Product | Yield (%) |

| 1 | Benzaldehyde | Trimethyl orthoformate | 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 95 |

| 2 | 4-Methylbenzaldehyde | Trimethyl orthoformate | 6-(Methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 92 |

| 3 | 4-Methoxybenzaldehyde | Trimethyl orthoformate | 4-(4-Methoxyphenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 94 |

| 4 | 4-Chlorobenzaldehyde | Trimethyl orthoformate | 4-(4-Chlorophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 90 |

| 5 | Benzaldehyde | Triethyl orthoformate | 6-(Ethylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 93 |

| 6 | 4-Methylbenzaldehyde | Triethyl orthoformate | 6-(Ethylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 91 |

Data synthesized from information in Beilstein J. Org. Chem. nih.gov

Advanced and Green Synthetic Approaches for 6-Amino-1,3,5-triazinane-2,4-dithione

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of 1,3,5-triazine (B166579) derivatives, green approaches such as microwave-assisted synthesis and sonochemical methods have been successfully employed. chim.itmdpi.comnih.govrsc.org These techniques often lead to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. mdpi.comrsc.org Furthermore, the development of solvent-free or aqueous media reactions represents a significant advancement in the green synthesis of these heterocyclic systems. chim.itnih.gov

One-pot multicomponent reactions are highly valued for their efficiency, as they allow the construction of complex molecules from simple precursors in a single step, minimizing waste and saving time. A notable catalyst-free, one-pot methodology has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. nih.govnih.gov This procedure involves the three-component reaction of arylaldehydes, thiourea, and orthoformates. nih.govnih.gov The strategy leverages the dual functionality of thiourea, which participates in both the initial cyclization with the aldehyde and a subsequent alkylation step. nih.gov This method is effective for a wide range of arylaldehydes and orthoformates, providing a direct route to various 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov

Another efficient approach involves the condensation of 1-arylthioureas (2 equivalents) with aliphatic carboxylic acids (1 equivalent), using ferric chloride hexahydrate as a catalyst to produce 1,3,5-triazinane-2,4-dithiones. researchgate.net For diamino-1,3,5-triazine systems, a one-pot multicomponent method using an acid-catalyzed reaction of cyanoguanidine with amines and aldehydes, followed by dehydrogenative aromatization, has been successfully implemented under microwave irradiation. monash.edu

Solid-phase synthesis offers significant advantages for creating libraries of compounds, simplifying purification, and enabling automation. While developed for the oxygen analogs (diones), these techniques provide a valuable framework for dithione synthesis. An efficient solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones has been described starting from resin-bound amino acids. nih.gov The process involves the reaction of the resin-bound substrate with isocyanates to form ureas, which are then cyclized with chlorocarbonyl isocyanate. nih.gov

Specifically for 6-amino-1,3,5-triazine-2,4-diones, a method has been developed starting from a bromomethyl resin. thieme-connect.com The synthesis proceeds through S-alkylation with N-carbamothioylcarbamate, followed by cyclization with isocyanates to form a resin-bound 1,3,5-triazine-2,4-dione. thieme-connect.com The crucial amino group is introduced in a final step via nucleophilic substitution. thieme-connect.com

A key feature of modern solid-phase synthesis is the use of traceless linkers, where the point of attachment to the solid support is eliminated from the final molecule upon cleavage. In the synthesis of 6-amino-1,3,5-triazine-2,4-diones, a sulfide (B99878) linkage is employed. thieme-connect.com The resin-bound triazinedione is first prepared, and the sulfide linker is subsequently oxidized to a more reactive sulfone. thieme-connect.com This activation allows for nucleophilic substitution by various amines, including ammonium (B1175870) hydroxide (B78521) to introduce the 6-amino group, which simultaneously cleaves the product from the solid support. thieme-connect.com This cyclative-cleavage strategy ensures that no residual linker fragment remains on the final product, yielding a clean target molecule. thieme-connect.comnih.gov

Solid-Phase Synthesis Techniques for Triazine-2,4-diones

Optimization of Synthetic Conditions for this compound Yield and Purity

The efficiency of a synthetic protocol is highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, catalyst loading, and reaction time is critical for maximizing product yield and purity. The synthesis of substituted 1,3,5-triazines often relies on the sequential nucleophilic substitution of cyanuric chloride, where reactivity decreases with each substitution, making temperature control a crucial factor for selectivity. mdpi.comnih.gov

The choice of solvent can profoundly impact reaction outcomes by influencing reactant solubility and reaction rates. In the one-pot synthesis of 4-aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, various solvents were screened. nih.gov The reaction between benzaldehyde, thiourea, and trimethyl orthoformate showed the highest yield (89%) when conducted in dimethylformamide (DMF) at 80 °C. nih.gov Other polar aprotic solvents like DMSO also performed well, whereas less polar solvents like toluene (B28343) and dioxane resulted in significantly lower yields. nih.gov

Temperature is another critical parameter. The aforementioned reaction yielded no product at room temperature, with the optimal yield being achieved at 80 °C. nih.gov A further increase to 100 °C did not improve the yield. nih.gov For sequential substitution reactions starting from cyanuric chloride, a stepwise increase in temperature is essential for controlled synthesis. The first substitution is often performed at 0 °C, the second at room temperature, and the third requires elevated temperatures, often at the reflux point of a high-boiling solvent. chim.itmdpi.com

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | None | Room Temp | No Product |

| 2 | DMF | Room Temp | Trace |

| 3 | DMF | 60 | 65 |

| 4 | DMF | 80 | 89 |

| 5 | DMF | 100 | 88 |

| 6 | DMSO | 80 | 85 |

| 7 | CH3CN | 80 | 45 |

| 8 | Toluene | 80 | Trace |

| 9 | Dioxane | 80 | 21 |

For catalyzed reactions, the amount of catalyst is a key variable to optimize. In the synthesis of 1,3,5-triazinane-2,4-dithiones from 1-phenylthiourea and acetic acid, the use of ferric chloride hexahydrate (FeCl₃·6H₂O) was investigated. researchgate.net The yield increased from 56% without a catalyst to 92% with 0.2 mmol of the catalyst. researchgate.net However, increasing the catalyst loading further to 0.3 mmol did not result in a better yield, establishing 10 mol% as the optimal loading. researchgate.net

Reaction time is also crucial for achieving high conversion while avoiding the formation of degradation byproducts. For the catalyst-free one-pot synthesis of triazine-dithiones, the reaction progress was monitored over time at 80 °C in DMF. nih.gov The yield increased steadily, reaching its maximum of 89% after 5 hours. nih.gov Extending the reaction time to 7 hours did not lead to any further improvement. nih.gov

| Entry | FeCl₃·6H₂O (mmol) | Yield (%) |

|---|---|---|

| 1 | 0 | 56 |

| 2 | 0.05 | 78 |

| 3 | 0.1 | 85 |

| 4 | 0.2 | 92 |

| 5 | 0.3 | 92 |

Reaction Mechanisms and Chemical Reactivity of 6 Amino 1,3,5 Triazinane 2,4 Dithione

Elucidation of Reaction Pathways for Triazinane-2,4-dithione Formation

The synthesis of the 1,3,5-triazine-2,4-dithione scaffold is often achieved through multicomponent reactions that efficiently construct the heterocyclic ring in a single step. These methods are valued for their atom economy and ability to generate structural diversity. nih.gov

A prevalent method for synthesizing 1,3,5-triazine-2,4-dithione derivatives involves a catalyst-free, one-pot, three-component reaction. nih.gov This process typically utilizes reagents like arylaldehydes, thiourea (B124793), and orthoformates. The synthetic strategy hinges on the dual role of thiourea, which participates in both the initial cyclization with the aldehyde and a subsequent alkylation step. nih.gov

The reaction proceeds through a series of condensation and cyclization steps. Initially, the components react to form an open-chain intermediate, which then undergoes an intramolecular cyclization to form the stable triazine ring. The specific sequence and nature of these steps can be influenced by reaction conditions such as temperature and solvent, although some syntheses can proceed without any solvent. nih.gov

| Reactant Type | Example Compound | Role in Reaction |

|---|---|---|

| Aldehyde | Benzaldehyde | Provides a carbon atom for the triazine backbone |

| Thiourea | Thiourea | Source of nitrogen and sulfur atoms for the ring and dithione groups |

| Orthoformate | Trimethyl orthoformate | Participates in alkylation via an intermediate |

During the formation of the triazinane-2,4-dithione ring, several transient species are formed. A key proposed intermediate in the multicomponent synthesis is an imidate. nih.gov This species is formed from the reaction involving the orthoformate and thiourea. The formation of this imidate intermediate is crucial as it facilitates the final cyclization and alkylation steps that lead to the substituted triazinethione product. nih.gov Characterization of these intermediates is often challenging due to their transient nature, but their existence is supported by mechanistic studies and the final product structures, which are confirmed using spectroscopic techniques and single-crystal X-ray diffraction. nih.gov

Fundamental Chemical Transformations of the 6-Amino-1,3,5-triazinane-2,4-dithione Scaffold

The reactivity of the this compound scaffold is characterized by reactions at the triazine ring itself and transformations involving the exocyclic dithione groups.

The 1,3,5-triazine (B166579) ring is inherently electron-deficient and, when substituted with good leaving groups like halogens, is highly susceptible to nucleophilic aromatic substitution. arkat-usa.org The classic example is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be replaced sequentially by various nucleophiles. researchgate.netnih.gov The reactivity of the C-Cl bonds decreases with each substitution, allowing for controlled, stepwise functionalization by carefully managing the reaction temperature. chim.itmdpi.comnih.gov The first substitution is often exothermic and can occur at 0°C, the second at room temperature, and the third requires heating. arkat-usa.orgchim.it

In the case of this compound, the ring is substituted with an electron-donating amino group and two thione groups, which can exist in equilibrium with thiol tautomers. The amino group tends to deactivate the ring toward nucleophilic attack compared to a halogen substituent. nih.gov However, the triazine ring remains a site for potential chemical modification, although harsher conditions might be required compared to its chloro-analogs. Nucleophilic substitution would likely target the carbon atoms of the triazine ring, potentially leading to the displacement of the amino or thione/thiol groups under specific conditions, though this is less common than substitution of halides.

| Triazine Derivative | Substituents | Reactivity toward Nucleophiles | Controlling Factor |

|---|---|---|---|

| Cyanuric Chloride | -Cl, -Cl, -Cl | High | Temperature |

| 2,4-dichloro-6-amino-1,3,5-triazine | -NH2, -Cl, -Cl | Moderate | Temperature, Nucleophile Strength |

| This compound | -NH2, =S, =S | Low | Reaction Conditions |

The dithione groups are the most reactive sites for redox chemistry in the molecule. These groups can exist in a tautomeric equilibrium with their thiol forms (6-amino-1,2-dihydro-1,3,5-triazine-2,4-dithiol). It is the thiol form that typically participates in oxidation reactions.

The thiol groups of the tautomeric form of this compound are susceptible to oxidation, leading to the formation of a disulfide bond (S-S). This is a common and crucial reaction for thiol-containing compounds, including the amino acid cysteine in peptides and proteins, where disulfide bridges stabilize tertiary and quaternary structures. springernature.comresearchgate.netnih.gov The oxidation of two thiol groups from two separate triazine molecules would result in a dimer linked by a disulfide bridge. This dimerization can be achieved using various mild oxidizing agents. The formation of such disulfide linkages introduces a covalent bond that can significantly alter the chemical and physical properties of the parent molecule. Conversely, the disulfide bond can be cleaved back to the individual thiol groups using reducing agents. scispace.com

Oxidation and Reduction Chemistry of the Dithione Groups

Derivatization and Functionalization Strategies of this compound

The structural framework of this compound offers specific sites for chemical modification, enabling the synthesis of a diverse range of derivatives. The primary avenues for functionalization involve the exocyclic amino substituent and the endocyclic dithione groups. These modifications are crucial for modulating the compound's physicochemical properties and for its incorporation into larger molecular assemblies.

The amino group at the C6 position of the triazine ring serves as a primary site for nucleophilic reactions. Its reactivity is somewhat tempered by the electron-withdrawing character of the triazine ring, yet it remains amenable to a variety of chemical transformations, including acylation and alkylation.

Acylation Reactions: The amino group can readily undergo acylation with various acylating agents such as acid chlorides and acid anhydrides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. The use of a non-nucleophilic base is often employed to scavenge the acidic byproduct (e.g., HCl) and to deprotonate the amino group, thereby enhancing its nucleophilicity.

Reaction with Acid Chlorides: In the presence of a base like triethylamine (B128534) or pyridine, this compound reacts with acid chlorides (R-COCl) to form the corresponding N-acyl derivatives. The reaction is generally efficient and provides a straightforward method for introducing a wide array of functional groups.

Reaction with Acid Anhydrides: Similarly, acid anhydrides ((RCO)₂O) can be used to acylate the amino group. This reaction may require slightly more forcing conditions, such as heating, compared to the use of more reactive acid chlorides.

These acylation strategies are fundamental in peptide synthesis and for the introduction of lipophilic or other functional moieties to the triazine core.

Interactive Data Table: Acylation of this compound

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | N-(2,4-dithioxo-1,2,3,4-tetrahydro-1,3,5-triazin-6-yl)acetamide |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | N-(2,4-dithioxo-1,2,3,4-tetrahydro-1,3,5-triazin-6-yl)benzamide |

| Acetic anhydride | Sodium acetate | Acetic acid | N-(2,4-dithioxo-1,2,3,4-tetrahydro-1,3,5-triazin-6-yl)acetamide |

Alkylation Reactions: The amino group can also be a target for alkylation, although regioselectivity can be a challenge due to the presence of other nucleophilic centers in the molecule (i.e., the sulfur and nitrogen atoms of the dithione moieties). Direct alkylation of the amino group with alkyl halides may lead to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled approach to mono-alkylation.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base or imine between the amino group and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This method allows for the introduction of a wide range of alkyl and arylalkyl substituents.

The dithione moieties, which are essentially cyclic thiourea functionalities, are key centers of reactivity in this compound. The sulfur atoms are nucleophilic and can readily react with electrophiles.

S-Alkylation: The most prominent reaction at the dithione groups is S-alkylation. In the presence of a base, the thione groups can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides or other electrophiles to form S-alkylated derivatives.

Reaction with Alkyl Halides: Treatment of this compound with one or two equivalents of an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydroxide (B78521) leads to the formation of the corresponding mono- or di-S-alkylated products. The reaction proceeds via an SN2 mechanism. The resulting S-alkylated products are thioisourea derivatives, which can be valuable intermediates for further functionalization.

The regioselectivity of S-alkylation (i.e., at the S2 or S4 position) can be influenced by steric and electronic factors, as well as the reaction conditions.

Interactive Data Table: S-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide (1 eq.) | K₂CO₃ | Acetone | 6-Amino-4-(methylthio)-1,5-dihydro-1,3,5-triazin-2(3H)-one (and isomer) |

| Ethyl bromide (2 eq.) | NaOH | Ethanol | 6-Amino-2,4-bis(ethylthio)-1,3,5-triazine |

| Benzyl chloride (1 eq.) | NaH | DMF | 6-Amino-4-(benzylthio)-1,5-dihydro-1,3,5-triazin-2(3H)-one (and isomer) |

Oxidative Desulfurization: The thione groups can be susceptible to oxidation. Strong oxidizing agents can lead to the replacement of the sulfur atoms with oxygen, converting the dithione to the corresponding dione (B5365651) or mixed oxo-thione derivatives. More controlled oxidation can lead to the formation of disulfide-linked dimers or other sulfur-oxygen species.

Advanced Structural Characterization and Spectroscopic Analysis of 6 Amino 1,3,5 Triazinane 2,4 Dithione

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 6-Amino-1,3,5-triazinane-2,4-dithione. Each technique offers unique information, and a combined analytical approach is necessary for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from related triazine structures. beilstein-journals.orgchim.it

For ¹H NMR, the protons attached to the nitrogen atoms (amine and amide groups) would likely appear as broad signals due to quadrupole broadening and chemical exchange. The exact chemical shift would be sensitive to the solvent and concentration. For instance, in a related compound, 6-methyl-1,3,5-triazine-2,4-diamine, the amine protons appear at approximately 6.6 ppm in DMSO-d₆. chemicalbook.com

In ¹³C NMR spectroscopy, the carbon atoms of the triazine ring are expected to show distinct chemical shifts. The carbon atom bonded to the amino group (C6) would resonate at a different frequency compared to the two carbons of the thiourea (B124793) moieties (C2 and C4). In similar triazine derivatives, the ring carbons typically appear in the range of 150-170 ppm. chemicalbook.commdpi.com The presence of the electron-donating amino group would influence the chemical shift of the adjacent carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~175-185 |

| C4 | - | ~175-185 |

| C6 | - | ~150-160 |

| NH₂ | Broad signal, solvent dependent | - |

| NH (ring) | Broad signal, solvent dependent | - |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, amide (thioamide), and C=S groups.

Key expected vibrational frequencies include N-H stretching vibrations from the amino and triazinane ring nitrogens, typically in the region of 3100-3500 cm⁻¹. The C=S (thiocarbonyl) stretching vibration is expected to appear in the range of 1050-1250 cm⁻¹, which is at a lower frequency compared to the C=O stretching of its dione (B5365651) analog due to the larger mass of sulfur. mdpi.com The triazine ring itself will have characteristic breathing and stretching vibrations. For comparison, the related compound 6-amino-1,3,5-triazine-2,4(1H,3H)-dione shows characteristic peaks for its functional groups. nist.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3100 - 3500 | Stretching |

| N-H (Ring) | 3100 - 3400 | Stretching |

| C=S (Thioamide) | 1050 - 1250 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| Triazine Ring | Various | Ring stretching and bending |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular weight of this compound (C₃H₄N₄S₂) is 160.22 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 160.

The fragmentation of triazine derivatives in mass spectrometry often involves the cleavage of the triazine ring and the loss of small neutral molecules. derpharmachemica.com For this compound, potential fragmentation pathways could include the loss of HSCN, NH₃, or CS. The analysis of these fragment ions provides valuable information for confirming the molecular structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 160 |

| [M - HSCN]⁺ | Loss of isothiocyanic acid | 101 |

| [M - CS]⁺ | Loss of carbon monosulfide | 116 |

| [M - NH₂]⁺ | Loss of amino radical | 144 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide information on the atomic percentages of carbon, nitrogen, and sulfur on the surface of a sample.

High-resolution scans of the N 1s and S 2p regions would be particularly informative. The N 1s spectrum is expected to show multiple peaks corresponding to the different nitrogen environments: the amino group (-NH₂) and the triazinane ring nitrogens (-NH-). Similarly, the S 2p spectrum would confirm the presence of sulfur in the thiocarbonyl (C=S) groups. The binding energies of these core electrons are sensitive to the chemical environment, providing insight into the bonding and oxidation states of the atoms. researchgate.netresearchgate.netosti.gov

Table 4: Expected XPS Binding Energy Ranges for Key Elements

| Element | Core Level | Expected Binding Energy Range (eV) |

| C 1s | C-N, C=S | 285 - 288 |

| N 1s | -NH₂, -NH- | 398 - 402 |

| S 2p | C=S | 162 - 165 |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

The triazine ring is expected to be nearly planar. The amino group and the sulfur atoms of the dithione groups would be attached to this ring. The crystal packing would likely be dominated by hydrogen bonding interactions involving the amine and amide N-H groups as donors and the nitrogen atoms of the triazine ring and the sulfur atoms of the thiocarbonyl groups as acceptors. These hydrogen bonds would lead to the formation of a complex three-dimensional supramolecular network. chim.it

Table 5: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths | C-N (ring): ~1.33-1.38 Å, C=S: ~1.65-1.75 Å, C-NH₂: ~1.35 Å |

| Key Bond Angles | N-C-N (ring): ~120°, C-N-C (ring): ~120° |

| Hydrogen Bonding | N-H···N and N-H···S interactions |

Analysis of Crystal Packing and Unit Cell Parameters

No published crystallographic studies were found for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the arrangement of molecules within the crystal lattice is not available.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces, C-H...π Interactions)

Without crystal structure data, a detailed analysis of the specific intermolecular forces governing the supramolecular assembly of this compound cannot be conducted. There are no available studies detailing the hydrogen bonding networks, van der Waals contacts, or potential C-H...π interactions within its solid-state structure.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

No experimental Powder X-ray Diffraction (PXRD) patterns for this compound have been reported. This information is essential for the analysis of the compound's crystalline phase, purity, and lattice parameters in a polycrystalline sample.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

A Hirshfeld surface analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been published for this compound, a quantitative analysis of its intermolecular interactions through this method has not been performed.

Theoretical and Computational Studies of 6 Amino 1,3,5 Triazinane 2,4 Dithione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Detailed quantum chemical calculations are essential for a fundamental understanding of a molecule's properties. For 6-Amino-1,3,5-triazinane-2,4-dithione, such studies would provide critical data.

Geometry Optimization and Energetic Stability

Information regarding the optimized molecular geometry and energetic stability of this compound is not currently available in published research. Geometry optimization calculations would determine the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. At present, there are no published studies detailing the HOMO-LUMO energy gap or the spatial distribution of these orbitals for this compound.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental spectra. However, predicted data for nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for this compound are not available in the scientific literature.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level.

Identification of Transition States and Reaction Intermediates

There are no computational studies that identify the transition states and reaction intermediates for chemical reactions involving this compound. Such studies are vital for understanding the step-by-step process of its formation or its reactions with other chemical species.

Energy Profiles of Reaction Pathways

Without computational studies, the energy profiles of potential reaction pathways for this compound remain unknown. These profiles would provide quantitative data on activation energies and reaction thermodynamics, which are essential for predicting reaction feasibility and kinetics.

Investigation of Tautomeric Preferences and Interconversion Barriers

Theoretical and computational chemistry provides powerful tools to investigate the tautomerism of this compound. Tautomers are structural isomers that readily interconvert, and for this molecule, two primary forms of tautomerism are of interest: thione-thiol and amino-imino tautomerism. The compound can exist as the dithione-amino form or convert to various dithiol-amino, monothione-monothiol-amino, dithione-imino, or mixed thiol-imino forms.

Computational studies, typically employing Density Functional Theory (DFT) methods, are used to determine the geometric and electronic structures of these potential tautomers. By calculating the Gibbs free energy of each stable isomer, their relative thermodynamic stabilities can be predicted. The most stable tautomer is the one with the lowest free energy. For many related N-heterocyclic thiones, the thione form is generally more stable than the thiol form in the gas phase and in non-polar solvents, though this preference can be influenced by solvent effects and substitution patterns.

Furthermore, these computational methods can map the potential energy surface connecting the tautomers. This allows for the identification of transition states and the calculation of the activation energy, or interconversion barrier, for each tautomeric equilibrium. A high energy barrier suggests a slow interconversion process, potentially allowing for the isolation or spectroscopic observation of individual tautomers under specific conditions. In related 1,3,5-triazine (B166579) derivatives, the energy barrier for amino-imino proton exchange, which proceeds through a four-membered ring transition state, has been estimated by DFT calculations to be quite high, in the range of 50 kcal/mol in the absence of solvent assistance. researchgate.net

Below is a hypothetical data table illustrating the kind of results obtained from a DFT study on the tautomers of this compound in a simulated aqueous environment.

| Tautomer | Description | Relative Free Energy (ΔG, kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|---|

| T1 | Dithione-Amino | 0.00 | - |

| T2 | Monothiol-Monothione-Amino | +5.8 | 18.5 (from T1) |

| T3 | Dithiol-Amino | +12.3 | 25.2 (from T2) |

| T4 | Dithione-Imino | +22.5 | 48.7 (from T1) |

This table is illustrative and contains hypothetical data to demonstrate the output of computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its conformational flexibility and its behavior in a solution, complementing the static picture provided by energy minimization calculations.

The conformational landscape of this molecule is defined by the puckering of the 1,3,5-triazinane (B94176) ring and the rotation of the exocyclic amino group. The saturated six-membered triazinane ring is not planar and can adopt several conformations, such as the stable chair form or higher-energy boat and twist-boat forms. MD simulations can reveal the preferred ring conformation and the energy barriers associated with ring inversion, which is the process of one chair form converting to another.

In a solution, the solvent molecules explicitly interact with the solute. An MD simulation can model these interactions, showing how solvent molecules (e.g., water) arrange themselves around the this compound molecule. Key aspects that can be analyzed include:

Hydrogen Bonding: The simulation can identify the formation and lifetime of hydrogen bonds between the amino and N-H groups of the solute and the solvent, as well as with the sulfur atoms, which can act as weak hydrogen bond acceptors.

Solvation Shell Structure: The radial distribution function can be calculated to understand the structure of the solvent shells around different parts of the molecule.

Dynamic Behavior: The simulation tracks the molecule's movement, including conformational changes, rotations, and translations, providing a dynamic view of its behavior in a realistic environment. While specific MD studies on this compound are not prominent in the literature, research on related heterocycles demonstrates the utility of these methods for understanding conformational preferences.

An illustrative table summarizing the type of data that can be extracted from an MD simulation is provided below.

| Parameter | Description | Typical Finding/Value |

|---|---|---|

| Ring Conformation | Dominant pucker of the triazinane ring | Chair ( >95% population) |

| Ring Inversion Frequency | Rate of chair-to-chair interconversion | 105 - 107 s-1 |

| C-N Amino Bond Dihedral Angle | Preferred orientation of the amino group | Bimodal distribution (e.g., at 60° and 180°) |

| Average H-Bonds (Solute-Water) | Average number of hydrogen bonds with water | 4-6 |

| Radial Distribution Function g(r) for N-H···Owater | Probability of finding a water oxygen at distance r from an N-H hydrogen | First peak at ~1.8 Å |

This table is illustrative and contains hypothetical data to demonstrate the output of MD simulations.

Advanced Applications of 6 Amino 1,3,5 Triazinane 2,4 Dithione in Materials Science and Chemical Synthesis Non Biological Focus

Polymeric and Composite Materials Development

The triazine-dithiol scaffold serves as a valuable building block in polymer science due to its multiple reactive sites, which allow it to be integrated into various polymer architectures as a monomer or a cross-linking agent.

Integration of 6-Amino-1,3,5-triazinane-2,4-dithione into Polymer Architectures

Derivatives of 6-amino-1,3,5-triazine-2,4-dithiol (B7723178) are readily integrated into polymer structures. The presence of dithiol functional groups provides reactivity towards metals and metallic oxides, while the amino group (often substituted with other functional moieties like allyl or alkyl chains) offers affinity for rubber and other polymers. This dual reactivity makes them excellent interfacial modifiers and components in composite materials. For example, N-substituted derivatives can be electrochemically polymerized to form thin films on metal substrates, effectively creating a polymer-metal composite at the surface. researchgate.netnih.gov

Role as Monomers or Cross-linking Agents in Polymer Synthesis

The fundamental structure of 6-amino-1,3,5-triazine-2,4-dithiol derivatives allows them to function effectively as monomers in polymerization reactions. The dithiol groups can undergo oxidation to form disulfide bonds, leading to the formation of a polymer chain. This process is central to the electropolymerization of these compounds on conductive surfaces. nih.gov Furthermore, trifunctional derivatives of triazine, such as 1,3,5-triacryloyl-hexahydro-s-triazine (TAT), have been investigated as effective cross-linking agents, demonstrating the potential of the triazine core to link polymer chains together, thereby enhancing the mechanical and thermal properties of the resulting material. labproinc.com

Fabrication of Functional Polymeric Nanofilms via Electropolymerization

A significant application of N-substituted 6-amino-1,3,5-triazine-2,4-dithiol derivatives is the creation of functional nanofilms through electropolymerization. This technique has been successfully used to deposit thin films of poly(6-diallylamino-1,3,5-triazine-2,4-dithiol) (PDA) onto aluminum surfaces. researchgate.netnih.govnih.gov

The process typically involves cyclic voltammetry or galvanostatic techniques in a suitable electrolyte solution. researchgate.net Investigations based on cyclic voltammetry and X-ray photoelectron spectroscopy (XPS) suggest that a radical polymerization mechanism is involved. nih.govnih.gov The resulting nanofilm is a composite structure, often consisting of a metal oxide layer (e.g., Al₂O₃) and the functional polymer (PDA). researchgate.net This method has also been applied to other metals, including iron, cast iron, and magnesium alloys. nih.govnih.gov These polymer films can act as adhesion promoters, facilitating the direct joining of materials like rubber to metal during the curing process. researchgate.net

Table 1: Optimal Conditions for Electropolymerization of a Triazinedithiol Derivative

| Parameter | Value |

|---|---|

| Substrate | Pure Aluminum |

| Monomer | 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN) |

| Technique | Galvanostatic |

| Current Density | 0.2 mA/cm² |

| Temperature | 298 K (25°C) |

| Electrolyte | NaNO₂ solution |

| Optimal Time | 6 minutes |

Data sourced from research on PDA nanofilm formation. researchgate.net

Development of Fluorescent Cellulosic Materials through Derivatization

While direct derivatization of cellulose (B213188) with this compound is not widely documented, the triazine core is a key component in established methods for creating fluorescent cellulosic materials. The general strategy involves using a reactive triazine derivative as a linker to covalently bond a fluorophore to the hydroxyl groups of cellulose. researchgate.net

A common reagent used for this purpose is 5-(4,6-dichlorotriazinyl)aminofluorescein (B148997) (DTAF). In this molecule, the dichlorotriazine ring is highly reactive. Under mildly alkaline conditions (pH ~8), one of the chlorine atoms reacts with a hydroxyl group on the cellulose surface, forming a stable covalent bond. researchgate.net This method has the advantage of being feasible in aqueous media. researchgate.net This established chemistry suggests a potential pathway for this compound. By modifying the triazine ring to include reactive leaving groups (like chlorine) or by functionalizing the amino or dithione groups with a fluorescent dye, it could be adapted for the fluorescent labeling of cellulosic substrates.

Surface Chemistry and Corrosion Inhibition

The heteroatoms (N and S) and the planar structure of 6-amino-1,3,5-triazine-2,4-dithione derivatives make them highly effective in modifying surface properties, particularly for the prevention of corrosion on metal surfaces.

Application as Corrosion Inhibitors on Metal Surfaces

Organic compounds containing nitrogen and sulfur are well-known corrosion inhibitors, as they can adsorb onto a metal surface and form a protective barrier against corrosive agents. researchgate.net Derivatives of 6-amino-1,3,5-triazine-2,4-dithiol have proven to be exceptionally effective in this role.

For instance, 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN) has been studied as a corrosion inhibitor for SUS304 stainless steel in 1.0 M HCl and for brass in 0.5 M NaCl solution. researchgate.netnih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated the high efficacy of these inhibitors. researchgate.net The inhibition works through the adsorption of the DBN molecules onto the metal surface, a process that follows the Langmuir adsorption isotherm. researchgate.netnih.gov This adsorption blocks the active sites for corrosion, significantly reducing the corrosion rate. nih.gov

Table 2: Corrosion Inhibition Efficiency of a Triazinedithiol Derivative (DBN)

| Metal | Corrosive Medium | Optimal Inhibitor Conc. | Inhibition Efficiency (η%) |

|---|---|---|---|

| SUS304 Stainless Steel | 1.0 M HCl | 0.25 mM | 99.82% |

| Brass | 0.5 M NaCl | 1.2 mM | 98% |

Data sourced from electrochemical and weight loss studies. researchgate.netnih.gov

The high inhibition efficiency is attributed to the combined effect of physical and chemical adsorption of the inhibitor molecules on the metal surface. researchgate.net Scanning electron microscopy (SEM) has visually confirmed that metal surfaces are well-protected from corrosive attack in the presence of the triazinedithiol inhibitor. researchgate.net

Mechanistic Understanding of Adsorption and Protective Layer Formation

While triazinane-based derivatives and other thio-compounds are recognized for their potential as corrosion inhibitors, a specific mechanistic understanding of how this compound adsorbs onto metal surfaces and forms a protective layer is not well-documented. Generally, the efficacy of such inhibitors is attributed to the presence of heteroatoms like nitrogen and sulfur, which contain lone-pair electrons that facilitate adsorption onto metal surfaces. nih.gov This adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (covalent bond formation), leading to a protective film that acts as a barrier to corrosive agents. nih.gov For similar molecules, it is understood that heteroatoms can act as coordination sites, binding to vacant d-orbitals of metal atoms. However, specific studies detailing the adsorption isotherm (e.g., Langmuir, Freundlich), thermodynamic parameters, and the precise nature of the protective film for this compound are lacking.

Development of Corrosion-Resistant Films

Consistent with the lack of mechanistic studies, there is no specific research available on the development and characterization of corrosion-resistant films derived directly from this compound. The development of such films typically involves applying the inhibitor to a metal surface and evaluating the film's morphology, thickness, and stability using techniques like scanning electron microscopy (SEM) and electrochemical impedance spectroscopy (EIS). nih.govdntb.gov.ua While research on related compounds, such as 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, exists, these findings cannot be directly extrapolated due to differences in molecular structure that would affect adsorption and film-forming properties. calpaclab.com

Precursor and Reagent in Advanced Organic Synthesis

The utility of a chemical compound as a building block in organic synthesis is a cornerstone of materials and medicinal chemistry. sigmaaldrich.com However, the application of this compound in this capacity appears to be an underexplored area of research.

Building Block for Complex Heterocyclic Systems

There is a lack of specific literature demonstrating the use of this compound as a foundational scaffold for constructing more complex heterocyclic systems. The synthesis of substituted triazines is a well-established field, often starting from cyanuric chloride or through cyclotrimerization of nitriles. mdpi.comchim.it However, pathways that utilize this compound as the starting material to build fused or multi-ring heterocyclic structures are not described in the available research.

Design of Chemical Structures with Potential in Medicinal Chemistry Research

The triazine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds. nih.gov However, the design and synthesis of novel chemical entities for medicinal chemistry research originating from this compound are not specifically reported. General research into thioamides and other heterocyclic systems highlights their therapeutic potential, but direct derivatization or use of this compound as a pharmacophore or synthon is not documented. nih.govnih.gov

Coordination Chemistry and Metal Complexation

The coordination chemistry of ligands containing sulfur and nitrogen donor atoms, such as thiosemicarbazones and thiolates, is an extensive field of study. nih.govwikipedia.orgresearchgate.net These ligands readily form stable complexes with a variety of transition metals. purdue.edu Given the structure of this compound, which features multiple N and S atoms, it is expected to be a potent chelating ligand. The tautomeric dithione/dithiol forms could offer different coordination modes. Despite this potential, there is no available research detailing the synthesis, characterization (e.g., via X-ray crystallography, spectroscopy), or properties of metal complexes formed with this compound.

Ligand Properties for Metal Ion Chelation

This compound possesses a unique molecular architecture that makes it an effective chelating agent for various metal ions. The molecule's functionality arises from the presence of multiple donor atoms—specifically nitrogen and sulfur—which can coordinate with a central metal ion to form stable chelate rings. The compound exhibits thione-thiol tautomerism, meaning it can exist in equilibrium between the dithione form (C=S) and the dithiol form (C-SH). The dithiol tautomer is particularly significant for metal chelation, as the deprotonated thiol groups (-S⁻) are potent coordinating agents.

The primary donor sites on the molecule are:

The sulfur atoms of the two thiocarbonyl/thiol groups.

The nitrogen atom of the exocyclic amino group.

The nitrogen atoms within the triazine ring system.

This multiplicity of donor sites allows the molecule to act as a bidentate or even a polydentate ligand. For instance, a derivative, 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, leverages its dithiol functionality for the effective chelation of metal ions, which is useful in applications like metal ion detection and environmental remediation. chemimpex.com Analogous heterocyclic compounds, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, demonstrate coordination to metal atoms through both their sulfur and amino groups, leading to the formation of stable five-membered chelate rings. nih.gov This chelating behavior is a common and stabilizing feature in complexes derived from polydentate ligands. nih.gov The ability of the triazine's thioamide group, which contains both soft sulfur and hard nitrogen atoms, allows it to coordinate with a wide array of metal ions. nih.gov

| Potential Donor Atom(s) | Chelation Mode | Resulting Chelate Ring Size | Relevant Analogue/Principle |

|---|---|---|---|

| Amino Nitrogen, Thiol Sulfur | Bidentate (N, S) | 5-membered | Observed in similar amino-thiol triazole systems. nih.gov |

| Ring Nitrogen, Thiol Sulfur | Bidentate (N, S) | 4-membered | Coordination via triazine ring nitrogens is common in MOFs. rsc.org |

| Two Thiol Sulfur atoms | Bidentate (S, S) | 6-membered | Dithiol functionality is key for metal chelation. chemimpex.com |

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The structural and chemical attributes of this compound make it a promising candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). The 1,3,5-triazine (B166579) core serves as a rigid, planar building block, while the appended amino and dithione/dithiol functional groups provide the necessary coordination sites to bind with metal ions or clusters, extending the structure into one, two, or three dimensions.

The synthesis of MOFs often relies on the self-assembly of metal ions and multitopic organic ligands. rsc.org Various triazine derivatives have been successfully employed to create complex, porous frameworks. For example, a tri-substituted triazine ligand, 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid, has been used to synthesize 2D and 3D frameworks with lead(II) and nickel(II). rsc.org Similarly, 2,4,6-tris(4-pyridyl)-1,3,5-triazine has been utilized with auxiliary polycarboxylate ligands to construct robust 3D MOFs with cobalt(II), featuring one-dimensional channels. rsc.org These examples demonstrate the versatility of the triazine core in directing the architecture of extended solid-state structures. The ability of this compound to act as a multitopic linker, coordinating through its various N and S atoms, allows for the potential design of novel MOFs with tailored pore sizes and functionalities for applications in catalysis or materials science.

| Triazine-Based Ligand | Metal Ion(s) | Resulting Framework Dimensionality | Reference |

|---|---|---|---|

| 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid | Pb(II), Ni(II) | 2D and 3D | rsc.org |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Co(II) | 3D | rsc.org |

| 1,3,5-triazine-2,4,6-tricarboxylate | Fe(II) | 1D | researchgate.net |

Beyond its role in forming coordination bonds with metals, this compound is exceptionally well-suited for creating highly ordered supramolecular structures through hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the ring nitrogens and the sulfur atoms of the thiocarbonyl groups act as hydrogen bond acceptors. This specific arrangement of donors and acceptors facilitates the formation of predictable and robust hydrogen-bonding networks, a key principle in crystal engineering. researchgate.net

Studies on closely related 2,4-diamino-1,3,5-triazine derivatives have revealed a rich variety of self-assembly motifs. These molecules can form centrosymmetric dimeric associations through N—H(amino)⋯N(ring) hydrogen bonds, which often feature the stable R²₂(8) graph-set motif. researchgate.net These dimers can further assemble into extended, almost planar molecular tapes or ribbons. researchgate.netnih.govresearchgate.net The interplay of different hydrogen bonds can lead to more complex architectures, including pseudo-honeycomb networks and corrugated rosette layers. researchgate.net The introduction of other molecules, such as solvents or co-formers, can interlink these tapes or layers into intricate three-dimensional structures. nih.govresearchgate.netnih.gov The strong and directional nature of these N—H⋯N, N—H⋯S, and other potential hydrogen bonds allows for the precise engineering of crystal packing and the design of materials with specific structural properties.

| Interacting Groups | Hydrogen Bond Type | Resulting Supramolecular Motif | Example Compound |

|---|---|---|---|

| Amino (donor) and Ring Nitrogen (acceptor) | N—H⋯N | Dimeric associations [R²₂(8)], planar tapes, ribbons | 2,4-Diamino-6-methyl-1,3,5-triazine nih.govresearchgate.net |

| Amino (donor) and Carboxyl Oxygen (acceptor) | N—H⋯O | Interlinking of supramolecular ribbons | 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid cocrystal researchgate.net |

| Various N-H, O-H donors and N, O acceptors | N—H⋯O, N—H⋯N, O—H⋯O | Three-dimensional networks | 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (B1200264) nih.gov |

Applications in Dyes and Pigments

The 1,3,5-triazine ring is a foundational structural element in the field of synthetic dyes, particularly reactive dyes used for coloring textiles. researchgate.net While this compound may not be a dye itself, its structure contains all the essential components to act as a precursor or a key intermediate in dye synthesis. The utility of the triazine core in this field is best exemplified by its derivative, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. researchgate.net

Cyanuric chloride is a versatile and inexpensive intermediate where the three chlorine atoms can be sequentially replaced by nucleophiles. researchgate.net In the synthesis of reactive dyes, one or two of these chlorine atoms are substituted with a chromophore (a molecule that absorbs light and imparts color), while the remaining chlorine atom acts as a reactive site that forms a covalent bond with the hydroxyl groups of cellulose fibers in fabrics like cotton. This covalent linkage is responsible for the high wash-fastness of reactive dyes.

By analogy, this compound can be viewed as a pre-functionalized triazine core.

The Triazine Ring: Serves as a stable, colorless scaffold or linker.

The Amino Group (-NH₂): Functions as an auxochrome, a group that can modify the color and intensity of a chromophore. It is also a nucleophilic site for further reactions.

The Dithione Groups (-C=S): These groups can also influence the electronic properties and thus the color of a potential dye molecule. They can also serve as sites for further chemical modification.

The synthesis of a dye could involve attaching a chromophoric group to the triazine ring of this compound or using the existing functional groups to build a larger conjugated system responsible for color.

| Component | Function | Description |

|---|---|---|

| 1,3,5-Triazine Ring | Core Structure / Linker | Provides a stable scaffold to connect the chromophore and the reactive group. researchgate.net |

| Amino Group (-NH₂) | Auxochrome / Reactive Site | Modifies the absorption wavelength and intensity of the chromophore. Can be a point of attachment. |

| Thiocarbonyl Group (-C=S) | Color Modifier / Reactive Site | Influences the electronic properties of the molecule and can be a site for further derivatization. |

| Reactive Group (e.g., Chlorine on Cyanuric Chloride) | Substrate Anchor | Forms a covalent bond with the fiber (e.g., cellulose), ensuring high wash-fastness. researchgate.net |

Future Research Directions and Perspectives on 6 Amino 1,3,5 Triazinane 2,4 Dithione

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and sustainable pathways to 6-Amino-1,3,5-triazinane-2,4-dithione and its derivatives. Green chemistry principles, such as the use of renewable feedstocks and energy-efficient reaction conditions, will be paramount.

Recent advancements in the synthesis of 1,3,5-triazine (B166579) derivatives have highlighted the potential of microwave-assisted and ultrasound-assisted methods. nih.govresearchgate.net These techniques often lead to significantly reduced reaction times, higher yields, and a decrease in the use of hazardous solvents. nih.gov For instance, sonochemical protocols for the synthesis of 1,3,5-triazine derivatives have been shown to be significantly "greener" than conventional heating methods. nih.gov Investigating the applicability of these methods to the synthesis of this compound could lead to more sustainable and economically viable production processes.

Advanced Mechanistic Investigations via In-Situ Spectroscopy

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. Future research should employ advanced in-situ spectroscopic techniques to probe the formation of this compound in real-time. Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy can provide valuable insights into reaction intermediates, transition states, and kinetic profiles.

For example, computational studies have been used to elucidate the reaction mechanism of H2S with hexahydro-1,3,5-tris(-2-hydroxyethyl)-s-triazine, a related compound, providing a thermodynamic validation of the reaction pathway. nih.gov Similar computational approaches, combined with experimental spectroscopic data, could unravel the intricate mechanistic details of the formation of this compound. Understanding the role of intermediates and the sequence of bond-forming events will be critical for rational process optimization.

High-Throughput Screening for New Material Applications

The structural versatility of the 1,3,5-triazine core makes it an attractive scaffold for the development of new materials with tailored properties. High-throughput screening (HTS) methodologies offer a rapid and efficient way to explore the vast chemical space of this compound derivatives for various material applications.

By systematically modifying the amino group and the triazine ring, large libraries of compounds can be synthesized and screened for properties such as thermal stability, optical behavior, and conductivity. HTS has been instrumental in accelerating the discovery of new materials in diverse fields. While specific high-throughput screening studies on this compound are yet to be reported, the principles of HTS can be readily applied to explore its potential in areas such as:

Polymer Chemistry: As a monomer or cross-linking agent for the development of novel polymers with enhanced thermal and flame-retardant properties.

Coordination Chemistry: As a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Organic Electronics: As a building block for organic semiconductors and other electronic materials.

Deeper Integration of Machine Learning and Computational Chemistry for Predictive Design

The integration of machine learning (ML) and computational chemistry is revolutionizing materials discovery and design. These in silico tools can predict the properties of novel molecules before they are synthesized, significantly reducing the time and cost associated with experimental research.

Future investigations into this compound should leverage these computational approaches for the predictive design of new derivatives with desired functionalities. For example, machine learning models have been successfully used to fine-tune triazine-based electron-transport materials for organic light-emitting diodes (OLEDs), demonstrating high prediction accuracy. nih.govnih.gov A similar data-driven approach could be employed to predict the properties of this compound derivatives for various applications.

By combining quantum chemical calculations with machine learning algorithms, researchers can build robust models that correlate molecular structure with material properties. This will enable the rational design of new compounds with optimized performance characteristics, accelerating the discovery of next-generation materials based on the this compound scaffold.

Development of Smart Materials Based on this compound Derivatives

The unique combination of a hydrogen-bonding amino group and a polarizable dithione structure makes this compound an excellent candidate for the development of "smart" materials that respond to external stimuli.

Future research should focus on incorporating this molecule into polymeric and supramolecular architectures to create materials with tunable properties. For instance, disulfide-bridged dynamic covalent triazine polymer thin films have been developed, exhibiting high refractive indices and excellent optical transparency. researchgate.net The presence of the dithione functionality in this compound could be exploited to create similar dynamic covalent polymers with unique optical or mechanical properties.

Furthermore, the development of functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials is an active area of research. rsc.org The amino and dithione groups of this compound could be functionalized to tune its photophysical properties, leading to the creation of novel sensors, emitters, and other optoelectronic devices. The future development of triazine-based functional materials is intrinsically linked to the creation of more advanced molecules for applications such as phosphorescent OLEDs (PhOLEDs) and materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Q & A

Q. How to integrate triazinane derivatives into hybrid materials for catalytic applications?

- Methodological Answer : Functionalize triazinane with metal-organic frameworks (MOFs) via post-synthetic modification. Characterize using BET surface area analysis and XPS. Test catalytic efficiency in model reactions (e.g., Suzuki coupling). ’s FeCl₃-catalyzed synthesis provides a template for metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.